N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride
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Overview
Description
N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride typically involves multiple steps. One common synthetic route starts with the reaction of benzo[d]thiazole-2-amine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 3-(dimethylamino)propylamine to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions: N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: This compound is used in the synthesis of various benzothiazole derivatives, which are valuable in organic synthesis and material science.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(piperidin-1-yl)ethanamine
N-(benzo[d]thiazol-2-yl)-2-phenyl-2-(morpholino)ethanamine
Uniqueness: N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-nitrobenzamide hydrochloride is unique due to its specific structural features, such as the presence of the nitro group and the dimethylamino propyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-nitrobenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S.ClH/c1-21(2)11-6-12-22(19-20-16-9-3-4-10-17(16)27-19)18(24)14-7-5-8-15(13-14)23(25)26;/h3-5,7-10,13H,6,11-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUADSHXTVZHLQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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